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molecular formula C9H12O2S B8812293 Methyl 2-Methyl-2-(2-thienyl)propanoate CAS No. 153002-41-6

Methyl 2-Methyl-2-(2-thienyl)propanoate

Cat. No. B8812293
M. Wt: 184.26 g/mol
InChI Key: LQNPPYHFNJTOOA-UHFFFAOYSA-N
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Patent
US05717088

Procedure details

A solution containing 17.5 g of methyl 2-methyl-2-(2-thienyl)propionate [prepared as described in step (i) above], 12.6 g of potassium hydroxide, 72 ml of water, and 168 ml of 1,4-dioxane was heated under reflux for 2 hours. At the end of this time, it was diluted with ice-water, and extracted twice with diethyl ether. The aqueous layer was adjusted to a weakly acidic pH, extracted three times with diethyl ether, washed with water and with a saturated aqueous solution of sodium chloride, in that order, dried over anhydrous magnesium sulfate, and concentrated by evaporation under reduced pressure to give 15.8 g of the title compound.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
168 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)([CH3:7])[C:3]([O:5]C)=[O:4].[OH-].[K+].O>O1CCOCC1>[CH3:7][C:2]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)([CH3:1])[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
CC(C(=O)OC)(C)C=1SC=CC1
Name
Quantity
12.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
72 mL
Type
reactant
Smiles
O
Name
Quantity
168 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
WASH
Type
WASH
Details
washed with water and with a saturated aqueous solution of sodium chloride, in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(C)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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